molecular formula C13H10N4OS B6137918 4-(2-amino-5-oxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-7-yl)benzonitrile

4-(2-amino-5-oxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-7-yl)benzonitrile

Cat. No. B6137918
M. Wt: 270.31 g/mol
InChI Key: BHBIDNXAHQJHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-amino-5-oxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-7-yl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including those with a structure similar to the compound , have been shown to possess anticancer properties . They can be synthesized using hydrazonoyl halides as precursors and have demonstrated efficacy against breast cancer cell lines when compared to standard anticancer drugs like doxorubicin. The compound’s potential in cancer therapy could be explored further, particularly in the synthesis of new anticancer agents.

Antimicrobial Properties

Compounds with a thiazole core are known to exhibit a broad spectrum of biological activities, including antimicrobial effects . The structural features of thiazole derivatives make them suitable candidates for developing new antimicrobial agents that could be effective against a variety of microorganisms.

Neuroprotective Agents

Thiazole analogs have been identified as potential ligands for various receptors, such as neuropeptides and Y5 adenosine receptors . These properties suggest that the compound could be explored for its neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

Cardiovascular Therapeutics

Thiazoles have been involved in the development of drugs for cardiovascular diseases, acting as fibrinogenic receptor antagonists with antithrombotic activity . This indicates that the compound could be valuable in creating new cardiovascular therapeutics, particularly as an antithrombotic agent.

Pain Management

The compound’s thiazole moiety may play a role in pain therapy drugs . It could be investigated for its efficacy in pain management, possibly leading to the development of new analgesic medications.

Anti-Inflammatory Applications

Thiazole derivatives have shown anti-inflammatory properties . This suggests that the compound could be used in the synthesis of new anti-inflammatory drugs, which could be beneficial for treating various inflammatory conditions.

Antiviral Research

Thiazole derivatives have also been associated with antiviral activity . The compound could be a precursor in the synthesis of novel antiviral agents, potentially contributing to the treatment of viral infections.

Metabolic Disorders

Pyrano[2,3-d]thiazoles, which share a similar structural motif with the compound, have applications in drug development against obesity, hyperlipidemia, and atherosclerotic diseases . This opens up possibilities for the compound to be used in the treatment of metabolic disorders.

properties

IUPAC Name

4-(2-amino-5-oxo-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-7-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS/c14-6-7-1-3-8(4-2-7)9-5-10(18)16-12-11(9)19-13(15)17-12/h1-4,9H,5H2,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBIDNXAHQJHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(NC1=O)N=C(S2)N)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Amino-5-hydroxy-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-7-yl)benzonitrile

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